2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
This compound belongs to a class of heterocyclic acetamides featuring a thieno[3,4-c]pyrazole core modified with a 5,5-dioxido group and substituted aryl groups. Its molecular formula is C₂₆H₂₃N₃O₃S (molecular weight: 425.5 g/mol). The structure includes a biphenyl moiety at the 4-position of the acetamide chain and an o-tolyl (2-methylphenyl) group on the pyrazole ring. Current literature lacks detailed physicochemical data (e.g., melting point, solubility) and safety profiles (MSDS) for this compound.
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-18-7-5-6-10-24(18)29-26(22-16-33(31,32)17-23(22)28-29)27-25(30)15-19-11-13-21(14-12-19)20-8-3-2-4-9-20/h2-14H,15-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRWVWCPKQEFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps. The process begins with the preparation of the biphenyl and thieno[3,4-c]pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include halogenated biphenyls, thieno[3,4-c]pyrazole derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thieno[3,4-c]pyrazole moiety can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the biphenyl or thieno[3,4-c]pyrazole rings, leading to hydrogenated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the biphenyl ring, introducing different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the biphenyl ring.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl analogue introduces an electron-withdrawing Cl atom, which may alter binding affinity in biological targets compared to the o-tolyl (electron-donating methyl) group in the target compound.
Research Findings and Functional Implications
Hydrogen-Bonding and Crystal Packing
Although crystallographic data for the target compound is unavailable, studies on similar systems (e.g., pyrazole-thiazole hybrids) reveal that sulfone groups participate in C=O···H-N and S=O···H-C hydrogen bonds, stabilizing crystal lattices. The biphenyl moiety may facilitate π-π interactions, influencing solid-state packing and solubility.
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (CAS No. 893941-82-7) is a complex organic molecule with notable biological activities. This article explores its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H23N3O3S with a molecular weight of 457.5 g/mol. The structure features a biphenyl moiety and a thieno[3,4-c]pyrazole core, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N3O3S |
| Molecular Weight | 457.5 g/mol |
| CAS Number | 893941-82-7 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to possess moderate anticancer properties against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
A systematic study on thiazole analogs demonstrated that modifications in the N-aryl amide group significantly affected their in vitro antimalarial and anticancer activities. The most potent derivatives showed low cytotoxicity in HepG2 cell lines while maintaining high activity against cancer cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar thiazole derivatives have been reported to exhibit leishmanicidal activity against Leishmania infantum, indicating that modifications in the thiazole structure can lead to enhanced biological activity .
Research Findings:
In vitro studies revealed that certain derivatives induced significant ultrastructural changes in the parasites treated with these compounds, leading to reduced survival rates of intracellular amastigotes while showing low toxicity toward mammalian cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of electron-withdrawing groups at specific positions on the aromatic rings has been associated with increased potency against various biological targets.
Key Observations:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how can intermediates be characterized?
- Methodology : A multi-step synthesis is typical for such hybrid heterocycles. For example:
Core Thienopyrazole Formation : Cyclocondensation of thiophene derivatives with hydrazines under acidic conditions (e.g., H₂SO₄) to form the thieno[3,4-c]pyrazole ring. Sulfonation (e.g., using m-CPBA) introduces the 5,5-dioxido group .
Acetamide Coupling : React the pyrazole-NH group with 2-([1,1'-biphenyl]-4-yl)acetic acid via EDC/HOBt-mediated amidation .
Characterization : Use H/C NMR to confirm regioselectivity (e.g., absence of biphenyl proton splitting) and LC-MS for purity (>95%). X-ray crystallography (if crystals form) resolves structural ambiguities .
Q. What spectroscopic techniques are critical for verifying the structure of this compound?
- Key Techniques :
- NMR : H NMR should show distinct signals for the o-tolyl methyl group (~δ 2.3 ppm), biphenyl protons (δ 7.2–7.6 ppm), and thienopyrazole protons (δ 6.8–7.0 ppm). F NMR (if fluorinated analogs exist) confirms substituent positions .
- IR : Confirm sulfone groups via S=O stretches (~1300 cm⁻¹ and 1150 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Match exact mass to the molecular formula (e.g., C₂₈H₂₃N₃O₃S₂) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Protocol :
- Thermal Stability : TGA/DSC analysis (e.g., 25–300°C at 10°C/min) to identify decomposition points.
- Solution Stability : Monitor by HPLC in solvents (DMSO, PBS) over 48 hours. Degradation >5% indicates need for fresh preparation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
- Approach :
- Reaction Path Search : Use density functional theory (DFT) to model transition states (e.g., Gaussian 16 with B3LYP/6-31G*). Identify energy barriers for sulfonation or amidation steps .
- Machine Learning : Train models on PubChem data (e.g., reaction yields, solvent effects) to predict optimal conditions (temperature, catalyst) .
Q. How to resolve contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Analysis Framework :
Dose-Dependence : Test across concentrations (1–100 µM) in cell-free (e.g., DPPH assay) and cellular (e.g., ROS imaging) systems.
SAR Studies : Modify substituents (e.g., replace o-tolyl with p-fluorophenyl) to isolate redox-active moieties. A study on analogs showed biphenyl groups enhance radical scavenging, while sulfone groups reduce cytotoxicity .
- Table : SAR of Key Derivatives
| Substituent (R) | DPPH IC₅₀ (µM) | Cellular ROS Reduction (%) |
|---|---|---|
| o-Tolyl | 12.3 ± 1.2 | 45 ± 5 |
| p-Fluorophenyl | 8.9 ± 0.9 | 62 ± 7 |
| Unsubstituted | 28.1 ± 2.1 | 22 ± 3 |
Q. What strategies validate target engagement in enzyme inhibition studies?
- Methods :
- SPR/BLI : Measure binding affinity (KD) to purified enzymes (e.g., COX-2 or kinases). A thienopyrazole analog showed KD = 0.8 µM for PI3Kγ .
- Crystallography : Co-crystallize the compound with the target protein (e.g., PDB deposition) to identify H-bonding with active-site residues .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
Methodological Challenges and Solutions
Q. How to address poor solubility in biological assays?
- Strategies :
- Prodrug Design : Introduce phosphate esters at the acetamide group, hydrolyzed in vivo.
- Nanoformulation : Use PEGylated liposomes; a pyrazole-doxorubicin conjugate increased bioavailability 3-fold .
- Co-Solvents : Optimize DMSO/PBS ratios (<0.1% DMSO to avoid cytotoxicity) .
Q. What statistical tools are recommended for analyzing dose-response contradictions?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
